molecular formula C9H11BrO B1272261 1-Bromo-4-methoxy-2,5-dimethylbenzene CAS No. 58106-25-5

1-Bromo-4-methoxy-2,5-dimethylbenzene

Cat. No. B1272261
CAS RN: 58106-25-5
M. Wt: 215.09 g/mol
InChI Key: YSSZMKUHFOKNPD-UHFFFAOYSA-N
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Patent
US06824892B2

Procedure details

In a three-neck flask, 60 g (4.4×10−1 mol) of 2,5-dimethylanisole was dissolved in 600 ml of CHCl3, and then cooled to 0° C. using ice bath. To the solution, 70.32 g (4.4×10−1 mol) of Br2 in 200 ml of CCl4 was added dropwise over 1 hour. While maintaining the reaction solution at 0° C., the reaction was left to stand for 7 hours. The reaction solution was washed 3 times with NaOH saturated solution and distilled under reduced pressure, to remove the solvent. The remaining liquid was vacuum-distilled, to produce the title compound in a liquid state. Yield: 89% (83.14 g).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
70.32 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH3:10].[Br:11]Br>C(Cl)(Cl)Cl.C(Cl)(Cl)(Cl)Cl>[Br:11][C:6]1[C:5]([CH3:8])=[CH:4][C:3]([O:9][CH3:10])=[C:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
70.32 g
Type
reactant
Smiles
BrBr
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the reaction solution at 0° C.
WAIT
Type
WAIT
Details
the reaction was left
WASH
Type
WASH
Details
The reaction solution was washed 3 times with NaOH saturated solution
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISTILLATION
Type
DISTILLATION
Details
The remaining liquid was vacuum-distilled

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1C)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.